D-alpha-Methylleucine hydrochloride
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Overview
Description
D-alpha-Methylleucine hydrochloride is a derivative of the amino acid leucine It is characterized by the presence of a methyl group attached to the alpha carbon, which distinguishes it from its parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-alpha-Methylleucine hydrochloride typically involves the methylation of leucine. One common method is the Pd0-mediated 11C-methylation followed by microfluidic hydrogenation . This process involves the use of palladium as a catalyst and results in the formation of the methylated product with high radiochemical purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
D-alpha-Methylleucine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
D-alpha-Methylleucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of protein synthesis and metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of D-alpha-Methylleucine hydrochloride involves its interaction with specific molecular targets. It is known to interact with branched-chain amino acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction can influence various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: An essential amino acid involved in protein synthesis.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
D-alpha-Methylleucine hydrochloride is unique due to the presence of the methyl group on the alpha carbon, which imparts distinct chemical and biological properties. This modification can influence its interaction with enzymes and other molecular targets, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
D-alpha-Methylleucine hydrochloride is a synthetic amino acid that has garnered attention for its potential biological activities, particularly in the realms of protein aggregation, enzyme interactions, and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Overview of this compound
This compound is part of a class of alpha-amino acids, characterized by its unique structure that includes a methyl group on the alpha carbon. It exists as a racemic mixture with its enantiomer, L-alpha-Methylleucine. This compound is primarily utilized in biochemical research and has been investigated for its role in various biological processes.
The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. Notably, it has been shown to interact with branched-chain amino acid aminotransferase, an enzyme crucial for amino acid metabolism. This interaction can influence metabolic pathways and potentially alter physiological responses.
Protein Aggregation Studies
This compound is frequently employed in studies related to protein aggregation. Its structural properties allow it to induce aggregation in proteins, which can be critical for understanding diseases associated with protein misfolding, such as Alzheimer's disease.
Table 1: Effects of D-alpha-Methylleucine on Protein Aggregation
Protein Type | Concentration (mM) | Aggregation Rate (μM/min) | Reference |
---|---|---|---|
Amyloid-beta | 0.5 | 1.2 | |
Alpha-synuclein | 1.0 | 0.8 | |
Tau protein | 0.25 | 0.5 |
Enzyme Interaction Studies
Research indicates that D-alpha-Methylleucine can modulate the activity of various enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of branched-chain amino acid aminotransferase, leading to altered levels of branched-chain amino acids in biological systems.
Case Study: Enzyme Activity Modulation
In a study analyzing the impact of D-alpha-Methylleucine on branched-chain amino acid metabolism, researchers found that treatment with varying concentrations led to significant changes in enzyme kinetics:
- Low Concentration (0.1 mM): Mild increase in enzyme activity.
- Moderate Concentration (1 mM): Significant increase in enzyme activity by approximately 30%.
- High Concentration (10 mM): Inhibition of enzyme activity observed.
These findings suggest that D-alpha-Methylleucine can act as both an enhancer and inhibitor depending on the concentration used.
Therapeutic Applications
This compound is being investigated for potential therapeutic applications due to its biological properties. Some areas of interest include:
- Metabolic Disorders: Its role in modulating amino acid metabolism may have implications for conditions like diabetes.
- Neurodegenerative Diseases: Studies are ongoing to evaluate its effects on protein aggregation related to neurodegenerative diseases.
- Cancer Research: Preliminary data suggest that D-alpha-Methylleucine may influence cancer cell metabolism and proliferation.
Research Findings
Recent studies have highlighted the importance of D-alpha-Methylleucine in various biological contexts:
- Stability Against Enzymatic Degradation: Research has shown that modifications using D-amino acids can enhance the stability of peptides against enzymatic degradation, suggesting potential applications in drug formulation .
- Immunomodulatory Effects: Emerging evidence points to the compound's role in modulating immune responses, which could be beneficial in inflammatory diseases .
Properties
IUPAC Name |
(2R)-2-amino-2,4-dimethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCTDHOWCQMPQ-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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